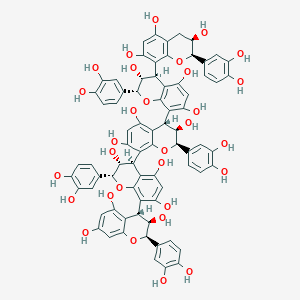

肉桂丹宁A3

描述

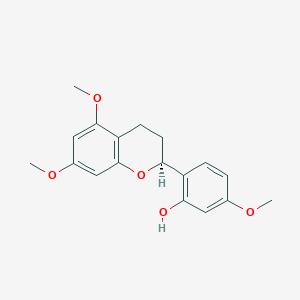

Cinnamtannin A3 is a type of procyanidin, which is a class of polyphenols . It is an epicatechin pentamer , meaning it consists of five epicatechin units linked together.

Synthesis Analysis

The synthesis of Cinnamtannin A3 involves a Lewis acid-mediated equimolar condensation . This process is part of the broader synthesis of procyanidins, which are oligomers of catechin or epicatechin .Molecular Structure Analysis

The molecular formula of Cinnamtannin A3 is C75H62O30 . It has an average mass of 1443.277 Da and a monoisotopic mass of 1442.332642 Da .Chemical Reactions Analysis

The key reaction in the synthesis of Cinnamtannin A3 is a Lewis acid-mediated equimolar condensation . This reaction is crucial for forming the links between the epicatechin units that make up the Cinnamtannin A3 molecule .Physical And Chemical Properties Analysis

Cinnamtannin A3 is a solid compound with a molecular formula of C75H62O30 . Its average mass is 1443.277 Da and its monoisotopic mass is 1442.332642 Da .科学研究应用

抗氧化特性和血小板聚集抑制

肉桂丹宁B-1与肉桂丹宁A3密切相关,是一种天然的三聚A型原花青素,具有强大的抗氧化特性。它调节各种生物过程,例如细胞质游离Ca(2+)浓度、活性氧产生和蛋白质酪氨酸磷酸化。值得注意的是,它抑制血小板聚集,这在糖尿病患者中尤为重要,因为它逆转了血小板的超敏反应和过度活跃。这种抗聚集特性表明了血栓形成疾病或某些类型癌症的潜在治疗策略(López et al., 2008)。

抗癌活性

肉桂丹宁A3和相关化合物,例如表儿茶素低聚物,已被证明具有显着的抗癌活性。这些化合物,尤其是当长度超过三聚体时,可以抑制各种癌细胞系中细胞的生长、侵袭和促癌基因的表达。它们诱导细胞周期停滞在G2期,表明在潜在癌症治疗中发挥作用(Takanashi et al., 2017)。

对精子的保护作用

肉桂丹宁B-1已证明对马鹿附睾精子中的氧化应激具有保护作用。它提高精子的活力和速度,减少脂质过氧化,减少活性氧的产生,突出了其在生殖生物学中的潜力(Sánchez-Rubio et al., 2018)。

细胞增殖和葡萄糖摄取增强

研究表明,肉桂丹宁B1可以促进3T3-L1脂肪细胞的细胞增殖并增强葡萄糖摄取。据观察,与胰岛素等治疗相比,它具有更大的葡萄糖摄取效应,表明其在管理葡萄糖水平和细胞健康方面的潜力(Taher et al., 2007)。

在胰腺健康中的作用

已经发现肉桂丹宁B-1可以减少过氧化氢对胰腺腺泡细胞的影响,表明对氧化应激诱发的胰腺疾病具有保护作用。它似乎通过减少细胞内Ca2+超载和消化酶的积累来介导这种保护作用,这些消化酶是胰腺炎中常见的病理前体(González et al., 2012)。

抗凋亡作用

肉桂丹宁B-1在人血小板中表现出抗凋亡作用。它通过减少H2O2诱导的磷脂酰丝氨酸暴露和半胱天冬酶激活来损害凝血酶诱导的凋亡,表明其在预防细胞凋亡事件中的潜力(Bouaziz et al., 2007)。

属性

IUPAC Name |

(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H62O30/c76-28-16-41(88)51-50(17-28)101-68(24-2-7-31(78)37(84)12-24)63(97)59(51)53-43(90)20-45(92)55-61(65(99)70(103-73(53)55)26-4-9-33(80)39(86)14-26)57-47(94)22-48(95)58-62(66(100)71(105-75(57)58)27-5-10-34(81)40(87)15-27)56-46(93)21-44(91)54-60(64(98)69(104-74(54)56)25-3-8-32(79)38(85)13-25)52-42(89)19-35(82)29-18-49(96)67(102-72(29)52)23-1-6-30(77)36(83)11-23/h1-17,19-22,49,59-71,76-100H,18H2/t49-,59-,60+,61-,62+,63-,64-,65-,66-,67-,68-,69-,70-,71-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFZGLTZLZZHCM-NWYMYRDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C(C(=CC(=C56)O)O)C7C(C(OC8=C(C(=CC(=C78)O)O)C9C(C(OC1=CC(=CC(=C91)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC(=C4[C@@H]5[C@H]([C@H](OC6=C(C(=CC(=C56)O)O)[C@@H]7[C@H]([C@H](OC8=C(C(=CC(=C78)O)O)[C@@H]9[C@H]([C@H](OC1=CC(=CC(=C91)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H62O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904147 | |

| Record name | Cinnamtannin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cinnamtannin A3 | |

CAS RN |

86631-39-2 | |

| Record name | Cinnamtannin II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86631-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamtannin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamtannin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[butyl(ethyl)amino]propyl]-2-[6-(4-morpholinylsulfonyl)-3-oxo-1,4-benzothiazin-4-yl]acetamide](/img/structure/B1256912.png)

![4,5-dibromo-N-[[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-2-[[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-3,4-bis[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-6-hydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-2-yl]oxy]-3-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-6-hydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-4-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1256919.png)

![N-[(1R)-1-{4-[(2,4-dimethoxyphenyl)methyl]-5-[2-(1H-indol-3-yl)ethyl]-4H-1,2,4-triazol-3-yl}-2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B1256921.png)

![N-[(1s,2s,4r)-2-Hydroxy-1-Isobutyl-5-({(1s)-1-[(Isopropylamino)carbonyl]-2-Methylpropyl}amino)-4-Methyl-5-Oxopentyl]-5-[methyl(Methylsulfonyl)amino]-N'-[(1r)-1-Phenylethyl]isophthalamide](/img/structure/B1256931.png)